molecular formula C21H22O3 B15159548 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one CAS No. 674785-56-9

4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one

Cat. No.: B15159548
CAS No.: 674785-56-9
M. Wt: 322.4 g/mol
InChI Key: HJEUVDXACSCEJF-UHFFFAOYSA-N
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Description

4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is a chemical compound characterized by its unique structure, which includes an oxane ring and a diphenylbutenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one typically involves the reaction of 1,3-diphenylbut-2-en-1-one with an oxane derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one involves its interaction with specific molecular targets. The oxane ring and diphenylbutenone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Mangiferin: A bioactive compound with a similar oxane ring structure.

    Schizophyllan: A polysaccharide with immunomodulatory properties.

Uniqueness

4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is unique due to its specific combination of an oxane ring and a diphenylbutenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

674785-56-9

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

4-(oxan-2-yloxy)-1,3-diphenylbut-2-en-1-one

InChI

InChI=1S/C21H22O3/c22-20(18-11-5-2-6-12-18)15-19(17-9-3-1-4-10-17)16-24-21-13-7-8-14-23-21/h1-6,9-12,15,21H,7-8,13-14,16H2

InChI Key

HJEUVDXACSCEJF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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